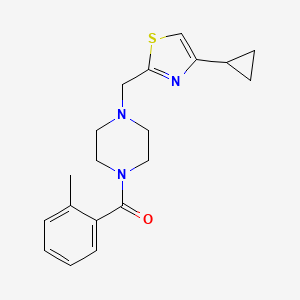
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone is a chemical compound that has gained significant attention in scientific research. The compound is commonly referred to as CPTM, and it has been used in various studies to investigate its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antituberculosis Properties
One study has synthesized a series of compounds structurally similar to (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone, specifically [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivates. These compounds exhibited notable in vitro anticancer and antituberculosis activities, suggesting potential therapeutic applications in treating diseases like cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activity
Another study centered on (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, closely related to the chemical , revealed that these compounds possess moderate to good antimicrobial activity. This points to a potential use in developing new antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Antiviral and Receptor Antagonist Properties
The compound has structural similarities to molecules that have been explored as small molecule antagonists for certain G protein-coupled receptors. For instance, one study discussed the synthesis and evaluation of antagonists for the G protein-coupled receptor NPBWR1 (GPR7), highlighting the potential of these compounds in therapeutic interventions (Romero et al., 2012).
Corrosion Inhibition
Compounds with structural similarities have been used as inhibitors in the prevention of corrosion on mild steel in acidic mediums, showing effective results. This indicates a potential application in industries where corrosion prevention is crucial (Singaravelu & Bhadusha, 2022).
Eigenschaften
IUPAC Name |
[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-14-4-2-3-5-16(14)19(23)22-10-8-21(9-11-22)12-18-20-17(13-24-18)15-6-7-15/h2-5,13,15H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOVXOZPGFRCHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


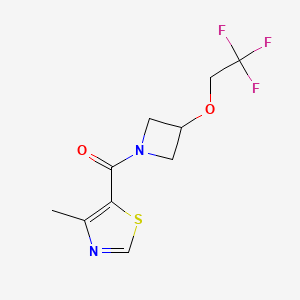
![5-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B2633896.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2633898.png)
![4-cyano-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide](/img/structure/B2633899.png)
![N-(3,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2633901.png)
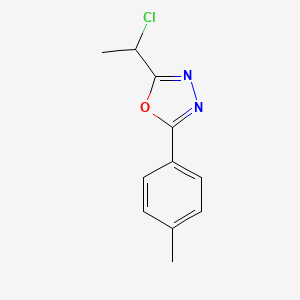
![2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoic acid](/img/structure/B2633905.png)
![N-(sec-butyl)-3-[(6-phenylpyrimidin-4-yl)oxy]benzamide](/img/structure/B2633908.png)
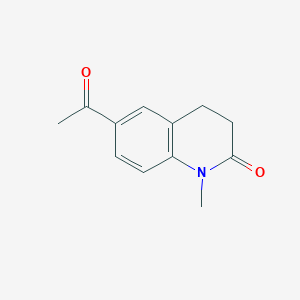
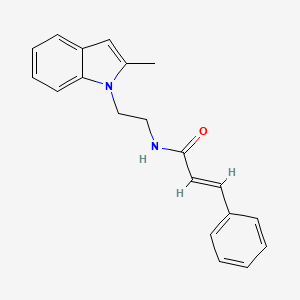
![N-([3,3'-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2633913.png)
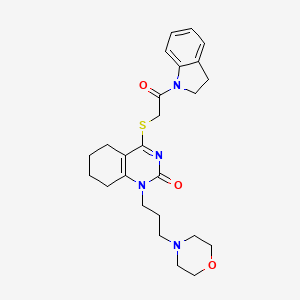
![3-azabicyclo[3,2,1]octane Hydrochloride](/img/structure/B2633915.png)